molecular formula C7H12O3 B3016433 2-Methoxy-2-(oxolan-3-yl)acetaldehyde CAS No. 1889254-22-1

2-Methoxy-2-(oxolan-3-yl)acetaldehyde

Cat. No.: B3016433
CAS No.: 1889254-22-1
M. Wt: 144.17
InChI Key: NRQVWRXPGPHCJH-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxolan-3-yl)acetaldehyde is an organic compound with the molecular formula C7H12O3. It is a liquid at room temperature and has a molecular weight of 144.17 g/mol . This compound is known for its unique structure, which includes a methoxy group and an oxolane ring attached to an acetaldehyde moiety.

Scientific Research Applications

2-Methoxy-2-(oxolan-3-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Safety and Hazards

The compound is associated with several hazard statements including H227, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxolan-3-yl)acetaldehyde typically involves the reaction of 3-hydroxytetrahydrofuran with methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxolan-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methoxy-2-(oxolan-3-yl)acetic acid.

    Reduction: 2-Methoxy-2-(oxolan-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The methoxy and oxolane groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-(tetrahydrofuran-3-yl)acetaldehyde
  • 2-Methoxy-2-(oxolan-2-yl)acetaldehyde
  • 2-Methoxy-2-(oxolan-4-yl)acetaldehyde

Uniqueness

2-Methoxy-2-(oxolan-3-yl)acetaldehyde is unique due to the specific positioning of the methoxy and oxolane groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-2-(oxolan-3-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(4-8)6-2-3-10-5-6/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQVWRXPGPHCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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